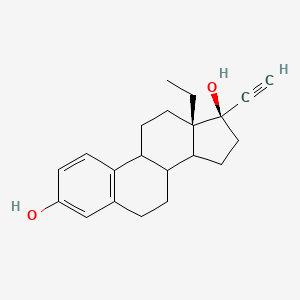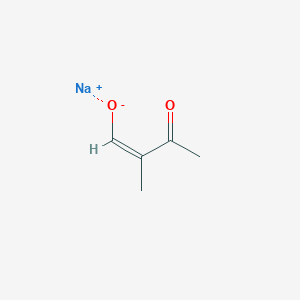![molecular formula C12H19NO2S2 B12337836 [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,5S)-8-methyl-8-azabicyclo[321]octan-3-yl] (3S)-dithiolane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a series of cyclization reactions. The dithiolane moiety is then introduced via a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bicyclic core can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring typically yields sulfoxides or sulfones, while reduction can yield thiols.
Wissenschaftliche Forschungsanwendungen
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate: shares similarities with other bicyclic compounds and dithiolane derivatives.
Sulfur compounds: These include various polysulfides and thiol-containing molecules.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a complex structure and multiple functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with a dithiolane ring, providing a distinct set of chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C12H19NO2S2 |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate |
InChI |
InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8-,9+,10?,11-/m0/s1 |
InChI-Schlüssel |
BOJOZZSCQUTEBY-IXMYILBSSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CCSS3 |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCSS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


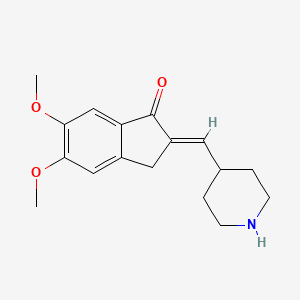

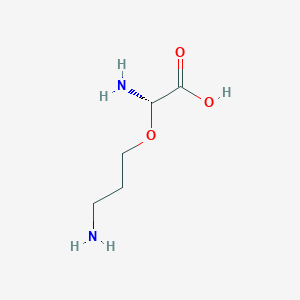

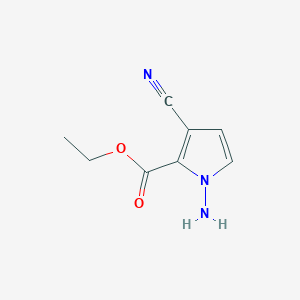
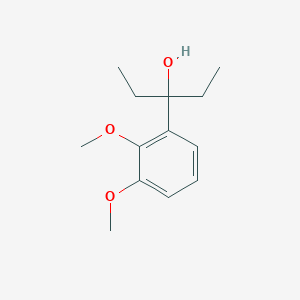
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
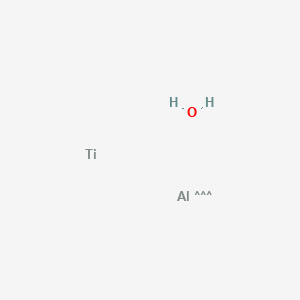
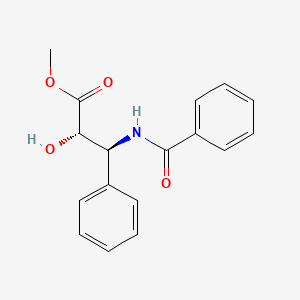
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

